2,2,2-Trifluoroethyl benzylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl benzylcarbamate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 . It is used for research purposes .

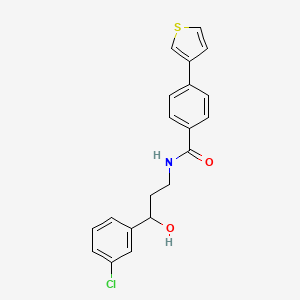

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl benzylcarbamate consists of a benzylcarbamate group attached to a trifluoroethyl group . The trifluoroethyl group contains three fluorine atoms, which can significantly influence the compound’s properties .Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trifluoroethyl benzylcarbamate are not available, trifluoroethyl groups have been involved in various organic synthesis reactions . For instance, a metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate has been developed .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

The introduction of fluorinated moieties, such as the trifluoromethyl group, into organic molecules can significantly alter their biological activities, making this strategy highly beneficial in drug design. The 2,2,2-trifluoroethyl group, derived from compounds like 2,2,2-trifluoroethyl benzylcarbamate, plays a crucial role in the development of fluorinated compounds due to its lipophilic and electron-withdrawing properties. Techniques for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters have been explored, underscoring the potential utility of CF3CH2-containing products in medicinal chemistry and related fields (Zhao & Hu, 2012).

Photocatalytic Applications

Metal-Organic Frameworks (MOFs) bearing visible-light photocatalysts have been utilized for the selective 2,2,2-trifluoroethylation of styrenes, demonstrating the suppression of benzyl radical dimerization and enhancing the selectivity for the desired hydroxytrifluoroethyl compounds. This research highlights the importance of CF3-containing compounds in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

Fluorinated Aromatic Diamine Monomers

The synthesis of novel fluorinated aromatic diamine monomers, utilizing 2,2,2-trifluoroethyl groups, for the creation of fluorine-containing polyimides showcases another dimension of its application. These polyimides, derived from such monomers, exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).

Safety and Hazards

The safety data sheets of related trifluoroethyl compounds suggest that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and respiratory irritation . Proper personal protective equipment should be worn when handling these compounds .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-benzylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYIEPKFJPKUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl benzylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2633246.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633250.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)

![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)

![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)